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molecular formula C16H18N2O6 B8792926 Ethyl 4-(5-(tert-Butyl)-3-oxoisoxazol-2(3H)-yl)-3-nitrobenzoate

Ethyl 4-(5-(tert-Butyl)-3-oxoisoxazol-2(3H)-yl)-3-nitrobenzoate

Cat. No. B8792926
M. Wt: 334.32 g/mol
InChI Key: BPAQYHLDAQDVNE-UHFFFAOYSA-N
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Patent
US05073473

Procedure details

Ethyl-4-chloro-3-nitro-benzoate (413.3 grams), 305 grams of 5-t-butyl-3-hydroxyiso-oxazole and 1 liter of dimethylsulfoxide were mixed together and stirred. Next 300 grams of sodium bicarbonate were added and the mixture was reacted at 90° C. for a period of 8 hours. The reaction mixture was then cooled, 1.5 liter of methanol was added, followed by the addition of 3 liters of water, and the crystals which precipitated out were recovered by filtration.
Quantity
413.3 g
Type
reactant
Reaction Step One
Quantity
305 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8](Cl)=[C:7]([N+:12]([O-:14])=[O:13])[CH:6]=1)[CH3:2].[C:16]([C:20]1[O:24][N:23]=[C:22]([OH:25])[CH:21]=1)([CH3:19])([CH3:18])[CH3:17].CS(C)=O.C(=O)(O)[O-].[Na+]>O.CO>[C:16]([C:20]1[O:24][N:23]([C:8]2[CH:9]=[CH:10][C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:15])=[CH:6][C:7]=2[N+:12]([O-:14])=[O:13])[C:22](=[O:25])[CH:21]=1)([CH3:19])([CH3:18])[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
413.3 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O
Name
Quantity
305 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NO1)O
Name
Quantity
1 L
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 90° C. for a period of 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the crystals which precipitated out
FILTRATION
Type
FILTRATION
Details
were recovered by filtration

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC(N(O1)C1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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